molecular formula C9H7N B126248 Cinnamonitrile CAS No. 1885-38-7

Cinnamonitrile

Cat. No.: B126248
CAS No.: 1885-38-7
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-QPJJXVBHSA-N
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Description

It is characterized by a spicy cinnamon aroma and is commonly used as a fragrance in products such as air fresheners . The compound is a member of the nitrile family and features a phenyl group attached to a propenenitrile moiety.

Mechanism of Action

Target of Action

Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile , is an organic compound primarily used as a fragrance in products such as air fresheners It has been suggested that this compound may interact with certain proteins or enzymes in organisms, leading to its observed effects .

Mode of Action

It has been suggested that this compound and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation . In a study, compounds similar to this compound were found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 2638 °C and log P value of 1.96 , suggest that it may be relatively stable and lipophilic, which could influence its absorption and distribution in organisms.

Result of Action

Its potential antimicrobial activity suggests that it may lead to the death of bacterial or fungal cells by disrupting essential cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and stability may be affected by temperature and pH. Furthermore, its efficacy as an antimicrobial agent may be influenced by the presence of other compounds or the specific characteristics of the microbial species it is acting upon .

Biochemical Analysis

Biochemical Properties

Cinnamonitrile interacts with various enzymes and proteins. For instance, the nitrilase gene nit1, when expressed in Escherichia coli, showed a preference for dinitriles like this compound . This interaction suggests that this compound plays a role in biochemical reactions involving nitrilase enzymes .

Molecular Mechanism

Its synthesis involves an aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . This suggests that this compound might interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

A study on the selective α-deuteration of cinnamonitriles showed that tBuOK is an efficient catalyst for deuteration at the α-C(sp2) position of cinnamonitriles . This suggests that this compound’s effects can change over time in laboratory settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it’s known to be a substrate for nitrilase enzymes

Transport and Distribution

Given its use as a fragrance

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamonitrile can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Cinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines such as allylamine.

    Substitution: Dinitrile derivatives and other substituted products.

Comparison with Similar Compounds

Cinnamonitrile can be compared with other similar compounds such as:

    Cinnamaldehyde: Both compounds have a phenyl group attached to a propenyl moiety, but cinnamaldehyde contains an aldehyde group instead of a nitrile group.

    Phenylacetonitrile: This compound has a similar structure but lacks the double bond present in this compound.

    Benzyl Cyanide: Similar to this compound, benzyl cyanide contains a phenyl group attached to a nitrile group, but the nitrile is directly bonded to the phenyl ring.

Uniqueness: this compound’s unique combination of a phenyl group and a propenenitrile moiety allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

(E)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNLRXFUTWSOY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044385
Record name (2E)-3-Phenylprop-2-enenitrile
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Molecular Weight

129.16 g/mol
Source PubChem
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CAS No.

1885-38-7, 4360-47-8
Record name (2E)-3-Phenyl-2-propenenitrile
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Record name trans-Cinnamonitrile
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Record name Cinnamonitrile
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Record name 2-Propenenitrile, 3-phenyl-, (2E)-
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Record name 2-Propenenitrile, 3-phenyl-
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Record name (2E)-3-Phenylprop-2-enenitrile
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Record name Cinnamonitrile
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Record name CINNAMONITRILE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cinnamonitrile has the molecular formula C9H7N and a molecular weight of 129.16 g/mol. []

A: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , , , , , , ], Infrared (IR) [, ], and Mass Spectrometry (MS) [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and fragmentation patterns.

ANone: this compound can be synthesized through several methods, including:

  • Dehydration of cinnamaldehydeoxime with acetic anhydride under microwave irradiation [, ]
  • Reaction of β-bromostyrene with potassium cyanide []
  • Reduction of α-phenylsulfonylcinnamonitriles with samarium iodide (SmI2) in a tetrahydrofuran (THF) and methanol (MeOH) system [, , ]

A: Substituents on the aromatic ring of this compound can significantly influence its reactivity in various reactions, including copolymerization [, ] and anionic copolymerization []. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups tend to decrease it.

A: Coordination of this compound to transition metals, such as platinum or palladium, can alter its reactivity. For instance, in the presence of N-methyl-C-phenylnitrone, metal-coordinated this compound undergoes [2 + 3] cycloaddition exclusively at the nitrile (CN) bond, leading to Δ4-1,2,4-oxadiazoline complexes [].

ANone: this compound derivatives have shown potential in various applications, including:

  • Anti-platelet Aggregation: α-Phenyl this compound and 4-methoxy-α-phenyl this compound exhibit potent anti-platelet aggregation activity in vitro. []
  • Bird Repellent: this compound, in combination with methyl anthranilate, acts as a bird repellent with synergistic effects. []
  • Liquid Crystals: 4-Substituted benzonitriles and cinnamonitriles are incorporated into liquid crystalline materials, contributing to positive dielectric anisotropy. []

A: Base-catalyzed hydrogen-deuterium exchange at the α-carbon of this compound using deuterated ethanol and sodium ethoxide as a catalyst has been reported. [] The reaction likely proceeds through the formation of a vinyl carbanion intermediate.

A: this compound derivatives, particularly those with electron-donating substituents, can participate in radical copolymerization with vinyl monomers such as styrene and acrylonitrile. [, ]

A: The electrochemical reduction of this compound has been studied in detail. [] The reaction can lead to the formation of various products, including linear and cyclic hydrodimers, saturated hydro products, and glutaronitrile derivatives, depending on the reaction conditions and applied potential.

A: Yes, Rhodococcus ruber CGMCC3090 can biotransform this compound into cinnamamide. [] This microbial transformation offers a potentially greener alternative to chemical synthesis.

A: Studies in rats have shown that this compound can be metabolized through two main pathways, leading to the formation of two types of mercapturic acids: N-acetyl-S-(2-cyanoethyl)-L-cysteine and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (phenyl-substituted in the case of this compound). []

ANone: Various analytical techniques are employed for characterizing and quantifying this compound and its derivatives, including:

    A: Achiral/chiral SFC/MS proves valuable in profiling isomeric this compound/hydrothis compound intermediates during multi-step stereoselective synthesis. It efficiently determines the diastereomeric/enantiomeric composition of the final product and identifies remaining E/Z isomers from the starting material. []

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